4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Description
Molecular Architecture and Stereochemical Considerations
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is a synthetic acyl chloride derivative with a molecular formula of C₁₅H₁₂ClFO₃ and a molecular weight of 294.70 g/mol . Its structure comprises a benzoyl chloride core substituted with a methoxy group at the 3-position and a 2-fluorobenzyl ether at the 4-position (Figure 1).
Key Structural Features:
Benzoyl Chloride Core :
- A planar aromatic ring with a carbonyl chloride group (C=OCl) at the 1-position .
- Electron-withdrawing effects from the acyl chloride enhance electrophilicity, making it reactive toward nucleophiles.
Substituents :
Stereochemical Aspects :
Spectroscopic Profiling (NMR, IR, MS)
¹H NMR Spectroscopy
The ¹H NMR spectrum (CDCl₃) of this compound reveals the following key signals:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| 3-Methoxy (–OCH₃) | ~3.90 | Singlet | 3H |
| Benzoyl Ring Aromatic H | 7.45–7.65 | Multiplet | 3H |
| 2-Fluorobenzyl Aromatic H | 7.00–7.40 | Multiplet | 4H |
| OCH₂ (Benzyl) | 4.50–5.00 | Singlet | 2H |
- Notes :
- The methoxy group appears as a sharp singlet due to rapid rotation around the C–O bond.
- Aromatic protons in the benzoyl ring are deshielded by the electron-withdrawing acyl chloride group.
- The 2-fluorobenzyl group exhibits complex splitting due to coupling with the fluorine atom and adjacent aromatic protons.
Infrared (IR) Spectroscopy
Key IR absorption bands (KBr pellet):
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Acyl Chloride) | ~1700 | Strong |
| C–O–C (Ether) | 1080–1250 | Medium |
| C–F (Fluorobenzyl) | ~1230 | Medium |
| Aromatic C–H (Benzoyl) | 1450–1600 | Medium |
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrum:
| Fragment Ion | m/z | Relative Abundance |
|---|---|---|
| M⁺ (Molecular Ion) | 294.7 | 10% |
| M–Cl (Loss of Cl) | 259.7 | 25% |
| Benzoyl Chloride Fragment | 121.0 | 100% |
| 2-Fluorobenzyl Group | 123.0 | 30% |
Crystallographic Analysis and Conformational Studies
No experimental crystal structures for this compound are available in public databases. However, computational models suggest:
Conformational Flexibility :
Intermolecular Interactions :
Computational Chemistry Modeling (DFT, Molecular Dynamics)
Density Functional Theory (DFT) Calculations
DFT studies (B3LYP/6-31G**) provide insights into electronic structure:
| Property | Value | Significance |
|---|---|---|
| HOMO-LUMO Gap | ~5.2 eV | Indicates moderate chemical reactivity. |
| Electron Density (C=O) | High (Δρ = +0.18 a.u.) | Confirms electrophilic nature of C=O. |
| Fluorine’s Electron-Withdrawing Effect | Δρ = –0.12 a.u. | Enhances acyl chloride reactivity. |
Molecular Dynamics (MD) Simulations
MD simulations (AMBER force field) in chloroform reveal:
| Parameter | Value | Implication |
|---|---|---|
| Rotational Barrier (OCH₂) | ~8.0 kcal/mol | Low barrier allows rapid conformational changes. |
| Solvent Accessibility | High (logP = 3.72) | Preferential partitioning into organic solvents. |
- Behavior in Solution :
- The 2-fluorobenzyl group undergoes rapid rotation, averaging ~360°/ns.
- Hydrogen bonding between the acyl chloride and solvent molecules is negligible due to steric hindrance.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methoxy]-3-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-19-14-8-10(15(16)18)6-7-13(14)20-9-11-4-2-3-5-12(11)17/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUSPEJOKOCVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601212200 | |
| Record name | 4-[(2-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601212200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926028-23-1 | |
| Record name | 4-[(2-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926028-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601212200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride typically involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thionyl chloride to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Thionyl Chloride: Used in the preparation of the compound.
Potassium Carbonate: Acts as a base in the initial reaction.
Lithium Aluminum Hydride: Used for reduction reactions.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic Acid: Formed through hydrolysis.
Scientific Research Applications
Medicinal Chemistry
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is primarily explored for its potential as a pharmacophore in drug development. Its structural components enable interactions with biological targets, making it valuable in the synthesis of novel therapeutic agents.
Case Study: Anti-inflammatory Agents
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of benzoyl chlorides can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.
Materials Science
The compound is also investigated for its role in materials science. Its reactivity allows for the synthesis of advanced materials, including polymers and specialty coatings.
Applications in Polymer Chemistry
In polymer synthesis, this compound can serve as an initiator or chain transfer agent. This capability is crucial for developing materials with tailored properties for specific applications, such as drug delivery systems or bio-compatible coatings .
Biological Studies
Biochemically, this compound is utilized as a probe in various assays to study enzyme interactions and receptor binding.
Interaction Studies
Research involving this compound has focused on its effects on biological systems. For example, it has been employed in enzyme inhibition studies where it interacts with specific molecular targets, potentially leading to insights into disease mechanisms .
Data Table: Comparison of Structural Features
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Benzoyl chloride, methoxy group | Electrophilic nature enhances reactivity |
| 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride | Contains chlorine instead of fluorine | May exhibit different biological activity |
| 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride | Different position of the fluorobenzyl group | Potentially different reactivity patterns |
Industrial Applications
The compound is explored for its utility in the production of specialty chemicals and intermediates. Its ability to undergo various chemical reactions—including substitution, oxidation, and esterification—makes it a versatile building block in organic synthesis .
Mechanism of Action
The mechanism of action of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved in the reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride with three analogs: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride , 2-[(4-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride , and derivatives featuring alternative halogen or substituent positions.
Structural and Physicochemical Properties
Key differences arise from halogen type (F vs. Br), substituent positions (ortho vs. para), and molecular geometry:
Notes:
- Bromine in the 4-bromo analog increases molecular weight by ~60 Da compared to fluorine, altering solubility and reactivity in nucleophilic acyl substitutions .
Biological Activity
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is a synthetic organic compound with significant potential in pharmaceutical research due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₅H₁₂ClFO₃, featuring a benzoyl chloride functional group, which is characterized by a carbonyl group (C=O) adjacent to a chlorine atom (Cl). The presence of a methoxy group (-OCH₃) and a fluorobenzyl ether contributes to its reactivity and potential biological applications. The electrophilic nature of the carbonyl carbon makes it suitable for various chemical reactions, particularly in organic synthesis.
Research indicates that compounds with benzoyl chloride moieties often exhibit significant biological activities. The mechanism of action for this compound can be attributed to:
- Electrophilic Reactivity : The carbonyl group can interact with nucleophiles in biological systems, potentially affecting enzyme activity.
- Cell Signaling Modulation : The compound may influence various signaling pathways within cells, leading to alterations in cell behavior.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, similar benzoyl derivatives have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that substituents on the benzene ring significantly influence the compound's efficacy against cancer cells.
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | <10 | High potency |
| Compound B | Jurkat (T-cell leukemia) | <5 | Comparable to doxorubicin |
| This compound | TBD | TBD | Further studies required |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine is believed to enhance its antibacterial activity.
Case Studies and Research Findings
- Study on Antitumor Activity : A study conducted on derivatives of benzoyl chlorides demonstrated that modifications at the para position significantly increased their cytotoxicity against cancer cells. The specific role of the fluorobenzyl group in enhancing activity was noted, indicating that this compound may possess similar or enhanced effects.
- Antimicrobial Research : Another investigation focused on the antibacterial effects of phenolic derivatives revealed that compounds with methoxy and halogen substituents showed promising results against multi-drug resistant strains of bacteria. This suggests that this compound could be further explored as a potential antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride, and how can reaction efficiency be improved?
- Methodology : The compound is typically synthesized via refluxing the precursor carboxylic acid (e.g., 4-[(2-fluorobenzyl)oxy]-3-methoxybenzoic acid) with thionyl chloride (SOCl₂) under anhydrous conditions. Evidence from analogous benzoyl chloride syntheses suggests reflux times of 4 hours at 70–80°C, followed by solvent evaporation and purification via distillation or recrystallization .
- Optimization : Adjust stoichiometric ratios (e.g., 1:2 molar ratio of acid to SOCl₂) and monitor reaction progress using thin-layer chromatography (TLC). For moisture-sensitive intermediates, employ inert gas purging and anhydrous solvents (e.g., dichloromethane) to suppress hydrolysis .
Q. Which purification techniques are most effective for isolating high-purity this compound?
- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate gradients (e.g., 8:2 v/v) to separate byproducts.
- Distillation : For large-scale syntheses, vacuum distillation at reduced pressure minimizes thermal decomposition.
- Yield Data : Comparable syntheses report yields of 73–91% after purification, depending on reaction conditions and substrate complexity .
Q. How should researchers characterize this compound to confirm structural integrity?
- Spectroscopy :
- ¹H/¹³C NMR : Identify key signals, such as the methoxy (-OCH₃) proton (~δ 3.8–4.0 ppm) and fluorobenzyl aromatic protons (δ 6.8–7.4 ppm) .
- FT-IR : Confirm the carbonyl stretch (C=O) at ~1760–1780 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹.
Advanced Research Questions
Q. How does the 2-fluorobenzyl substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Mechanistic Insight : The electron-withdrawing fluorine atom increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). Comparative studies with non-fluorinated analogs show faster acylation rates but potential steric hindrance from the benzyl group .
- Experimental Design : Conduct kinetic studies under controlled conditions (e.g., varying solvents, temperatures) to quantify activation parameters. Monitor reaction progress via in situ techniques like NMR or HPLC .
Q. What analytical strategies resolve contradictions in reported stability data under acidic or basic conditions?
- Stability Profiling :
- pH Studies : Expose the compound to buffered solutions (pH 1–12) and monitor degradation via UV-Vis spectroscopy or LC-MS. Evidence suggests benzoyl chlorides hydrolyze rapidly in aqueous basic media (t₁/₂ < 1 hour at pH 10) .
- Temperature Effects : Accelerated stability testing (e.g., 40–60°C) under inert atmospheres can predict shelf-life and storage requirements .
- Contradiction Resolution : Cross-validate data using multiple techniques (e.g., NMR for structural integrity, titration for active chloride content) .
Q. How can this compound be applied in synthesizing glycosides or prodrugs with enhanced bioavailability?
- Case Study : In glycosylation reactions, the benzoyl chloride group acts as a protecting/activating agent. For example, coupling with glucopyranoside derivatives under Schotten-Baumann conditions (e.g., DIPEA in THF/water) yields prodrugs with 73–91% efficiency .
- Methodology : Optimize reaction stoichiometry (1:1.2 molar ratio of glycoside to acyl chloride) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity .
Key Recommendations
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
